molecular formula C5H5BrN2O3S B8564508 2-Amino-5-bromopyridine-3-sulfonic acid

2-Amino-5-bromopyridine-3-sulfonic acid

Cat. No.: B8564508
M. Wt: 253.08 g/mol
InChI Key: XFEUCMSMNHQVAJ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Sulfonic Acid Derivatives in Organic Synthesis

Pyridine sulfonic acid derivatives are a class of organic compounds that feature both a pyridine ring and a sulfonic acid functional group. These compounds serve as versatile reagents, intermediates, and catalysts in organic synthesis. The presence of the sulfonic acid group, a strong acid, often imparts increased water solubility to the parent pyridine molecule.

In synthetic applications, they are frequently used to produce other pyridine derivatives and various heterocyclic compounds. For instance, pyridine-3-sulfonic acid is a known intermediate in the synthesis of the drug Pyridostigmine, which is used to treat myasthenia gravis. lifechemicals.com The sulfonic acid group can act as a directing group in electrophilic aromatic substitution reactions or be replaced through various synthetic transformations, providing a strategic tool for chemists to control the assembly of complex molecules.

Significance of Functionalized Pyridine Scaffolds in Advanced Chemical Design

The pyridine scaffold is one of the most important heterocyclic structures in the field of chemistry, particularly in medicinal chemistry and materials science. researchgate.net It is a core component found in a vast array of natural products, including vitamins (like niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.comnih.gov The significance of this scaffold is underscored by its prevalence in pharmaceuticals; after piperidine, pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com

The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds. nih.gov These characteristics are critical for a molecule's biological activity and pharmacokinetic profile. Functionalized pyridines are integral to numerous broad-spectrum therapeutic agents and have diverse applications as antimicrobial, anticancer, antiviral, and antihypertensive agents. nih.govnih.gov Beyond medicine, these scaffolds are vital in the development of functional nanomaterials, ligands for organometallic catalysis, and agrochemicals. researchgate.netnih.gov The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its selective functionalization, making the development of new synthetic methods a continuous area of research. researchgate.net

Research Rationale for Investigating 2-Amino-5-bromopyridine-3-sulfonic acid

While extensive research literature specifically detailing the applications of this compound is not widely available, the rationale for its investigation is strongly rooted in the strategic value of its constituent parts and their unique arrangement on the pyridine ring. The compound is a highly functionalized building block, and the interest in its synthesis and use can be inferred from the known utility of its precursor, 2-amino-5-bromopyridine (B118841), and the individual contributions of each functional group.

2-Amino-5-bromopyridine as a Precursor: The parent compound, 2-amino-5-bromopyridine, is a well-established reagent in organic synthesis. sigmaaldrich.com It serves as a key starting material for creating polycyclic azaarenes and is a building block in the development of kinase inhibitors and other bioactive compounds for drug discovery. sigmaaldrich.comindiamart.com The addition of a sulfonic acid group to this scaffold creates a new, trifunctionalized intermediate with expanded synthetic potential.

Synergy of Functional Groups: The research value of this compound lies in the distinct reactivity of its three functional groups:

The amino group at the 2-position can be readily transformed into other functionalities or used to build larger structures, for example, through acylation or diazotization reactions.

The bromo group at the 5-position is a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a primary method for constructing complex molecular frameworks.

The sulfonic acid group at the 3-position significantly influences the molecule's properties. It enhances water solubility and can participate in salt formation. In medicinal chemistry, it can act as a bioisostere for carboxylic acid or phosphate (B84403) groups, potentially interacting with biological targets.

The specific ortho-, meta-, and para- relationships between these three groups on the pyridine ring offer a unique chemical template. This arrangement provides chemists with a valuable and versatile platform for synthesizing novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The investigation into this compound is driven by the need for advanced, multi-functional building blocks to accelerate the discovery and development of new chemical entities.

Chemical Compound Data

The table below lists chemical identifiers for a closely related isomer, 2-Amino-3-bromopyridine-5-sulfonic acid, due to the limited availability of specific data for the title compound.

IdentifierValueSource
Compound Name2-Amino-3-bromopyridine-5-sulfonic acid pharmaffiliates.comcymitquimica.com
CAS Number247582-62-3 pharmaffiliates.com
Molecular FormulaC5H5BrN2O3S pharmaffiliates.comcymitquimica.com
Molecular Weight253.07 g/mol pharmaffiliates.comcymitquimica.com

Examples of Functionalized Pyridine Scaffolds in Approved Drugs

Compound NameTherapeutic UseSource
TorasemideAntihypertensive drug lifechemicals.com
PyridostigmineTreatment of myasthenia gravis lifechemicals.com
Alendronic acidOsteoporosis medication lifechemicals.com
VismodegibAnti-carcinoma drug lifechemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2O3S

Molecular Weight

253.08 g/mol

IUPAC Name

2-amino-5-bromopyridine-3-sulfonic acid

InChI

InChI=1S/C5H5BrN2O3S/c6-3-1-4(12(9,10)11)5(7)8-2-3/h1-2H,(H2,7,8)(H,9,10,11)

InChI Key

XFEUCMSMNHQVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)O)N)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 5 Bromopyridine 3 Sulfonic Acid

Established Preparative Routes

The most direct and established route to 2-Amino-5-bromopyridine-3-sulfonic acid involves a two-step process starting from the readily available precursor, 2-Amino-5-bromopyridine (B118841). This method first involves the introduction of a sulfonyl chloride group, which is then hydrolyzed to the target sulfonic acid.

Synthesis via 2-Amino-5-bromopyridine-3-sulfonyl chloride

The synthesis begins with the chlorosulfonation of 2-Amino-5-bromopyridine. This electrophilic substitution reaction typically employs chlorosulfonic acid to introduce the -SO₂Cl group onto the pyridine (B92270) ring. The directing effects of the amino group (ortho-, para-directing) and the bromine atom (ortho-, para-directing) guide the sulfonyl chloride group primarily to the C-3 position. The resulting intermediate is 2-Amino-5-bromopyridine-3-sulfonyl chloride. researchgate.netuni.lu

The second and final step is the hydrolysis of the sulfonyl chloride intermediate. This is a standard transformation where the sulfonyl chloride is treated with water or a dilute aqueous base. The nucleophilic attack of water on the electrophilic sulfur atom, followed by the loss of hydrochloric acid, yields the final product, this compound.

Reaction Conditions and Yield Optimization

Optimizing the yield and purity of this compound involves careful control of the reaction conditions in both the chlorosulfonation and hydrolysis steps. For the initial chlorosulfonation, key parameters include reaction temperature, time, and the stoichiometry of the reagents. Excess chlorosulfonic acid is often used to serve as both the reagent and the solvent.

For the subsequent hydrolysis, the choice of base, solvent, and temperature is critical. Mild basic conditions are often preferred to facilitate the reaction without promoting unwanted side reactions. Optimization studies typically involve varying these parameters to find the ideal balance for maximizing product yield and minimizing impurity formation.

Below is a representative data table illustrating a hypothetical optimization of the hydrolysis step.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1None (Water)Water100475
2Sodium BicarbonateWater/Dioxane80288
3Sodium Hydroxide (0.5 M)Water501.592
4TriethylamineTHF/Water25685

Exploration of Novel Synthetic Pathways

Beyond the established routes, research is ongoing into novel pathways that offer improved regioselectivity, sustainability, and efficiency.

Regioselective Functionalization Approaches

Direct and selective functionalization of the pyridine ring is a significant goal in synthetic chemistry. galchimia.com For 2-Amino-5-bromopyridine, achieving regioselective sulfonation at the C-3 position is key. Novel methods may involve using milder sulfonating agents or employing protecting group strategies to temporarily block more reactive sites (such as the amino group) to ensure the desired regiochemical outcome. morressier.com Other approaches focus on metal-catalyzed C-H activation, which could potentially allow for the direct and controlled introduction of a sulfonic acid or a precursor group at the C-3 position, avoiding the harsh conditions of traditional chlorosulfonation. thieme-connect.comrsc.orgresearchgate.net

Development of Green Chemistry Syntheses

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. citedrive.com For the preparation of this compound, this could involve several improvements over traditional methods. acs.orgrasayanjournal.co.in The use of solvent-free reaction conditions or replacement of hazardous solvents with more benign alternatives like ionic liquids or water are key areas of exploration. acs.org Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times, reduce energy consumption, and often improve yields in the synthesis of pyridine derivatives. nih.govacs.org

The following table provides a comparative overview of a conventional versus a potential green chemistry approach.

ParameterConventional MethodGreen Chemistry Approach
SolventExcess Chlorosulfonic Acid, Organic SolventsIonic Liquid or Solvent-Free
Energy SourceConventional Heating (Oil Bath)Microwave Irradiation acs.org
Reaction TimeSeveral hoursMinutes to < 1 hour nih.govacs.org
ByproductsAcidic waste, organic solvent wasteReduced waste, recyclable catalyst/solvent

Multi-Component Reactions for Pyridine Core Assembly

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains portions of all reactants, represent a highly efficient strategy for constructing complex molecules. bohrium.comnih.govtaylorfrancis.com An MCR approach to this compound would involve assembling the substituted pyridine ring from simpler, acyclic precursors in a one-pot synthesis. bohrium.com

For instance, a variation of the Hantzsch pyridine synthesis could theoretically be adapted. wikipedia.org This might involve the condensation of a β-keto ester (or a precursor to the sulfonic acid group), an aldehyde, and a nitrogen source like ammonia, along with a brominating agent integrated into the sequence. wikipedia.org Such a strategy offers significant advantages in terms of atom economy and step efficiency, reducing the need for isolation of intermediates and minimizing waste. nih.govbohrium.com

Asymmetric Synthesis Considerations

The introduction of chirality into derivatives of this compound can be conceptually approached through two main strategies: enantioselective synthesis, which aims to directly produce a single enantiomer, and diastereoselective synthesis, which involves the formation of diastereomers that can be subsequently separated.

The enantioselective synthesis of chiral derivatives of this compound could potentially be achieved by introducing a chiral center at a position on the pyridine ring or on a substituent. Given the structure of the target molecule, a plausible approach involves the asymmetric synthesis of a precursor molecule where a chiral center is installed prior to the sulfonation or bromination steps.

One hypothetical strategy involves the use of a chiral auxiliary attached to the amino group. This auxiliary would direct the stereochemical outcome of a subsequent reaction to introduce a chiral substituent. For instance, the reaction of a chiral amine with a suitable electrophile in the presence of the 2-amino-5-bromopyridine scaffold could lead to the formation of a chiral side chain. The choice of the chiral auxiliary is crucial for achieving high enantioselectivity.

Another potential route is through organocatalysis. Chiral Brønsted acids or Lewis acids could be employed to catalyze a reaction that introduces a stereocenter. For example, an asymmetric Michael addition to a vinylpyridine derivative, followed by further functionalization, could yield a chiral precursor. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.

A hypothetical enantioselective synthesis of a chiral derivative is outlined below, based on established asymmetric methodologies for pyridine functionalization.

Table 1: Hypothetical Enantioselective Synthesis of a Chiral 2-Amino-5-bromopyridine Derivative

StepReaction TypeReactantsChiral Catalyst/AuxiliaryPotential ProductExpected Enantiomeric Excess (e.e.)
1Asymmetric Alkylation2-Amino-5-bromopyridine, Prochiral electrophileChiral Phase-Transfer CatalystChiral N-alkylated derivative>90%
2SulfonationProduct from Step 1, Sulfonating agent-Chiral 2-(N-alkylamino)-5-bromopyridine-3-sulfonic acidMaintained from Step 1

It is important to note that the conditions for such reactions would need to be extensively optimized to achieve high yields and enantioselectivities for this specific substrate.

Diastereoselective synthesis offers an alternative pathway to obtaining enantiomerically pure derivatives of this compound. This approach involves reacting the parent compound, or a suitable precursor, with a chiral reagent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. wikipedia.org

A common strategy for diastereoselective resolution involves the formation of diastereomeric salts. Since this compound is an amino acid derivative, it possesses both an acidic (sulfonic acid) and a basic (amino) group. These functional groups can be reacted with a chiral acid or a chiral base, respectively, to form a pair of diastereomeric salts.

For example, reacting racemic this compound with a chiral amine, such as (R)-1-phenylethylamine, would yield two diastereomeric salts: [(R)-amine][(R)-sulfonic acid] and [(R)-amine][(S)-sulfonic acid]. Due to their different spatial arrangements, these salts will exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the chiral amine can be removed by treatment with an achiral acid or base to yield the enantiomerically pure sulfonic acid.

The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization conditions. A variety of chiral resolving agents would likely need to be screened to find one that provides well-differentiated solubilities for the resulting diastereomeric salts.

Table 2: Hypothetical Diastereoselective Resolution of this compound

StepReaction TypeReactantsChiral Resolving AgentDiastereomeric IntermediatesSeparation Method
1Salt FormationRacemic this compound(R)-1-PhenylethylamineDiastereomeric ammonium (B1175870) sulfonatesFractional Crystallization
2Liberation of EnantiomersSeparated diastereomeric saltsAchiral acid (e.g., HCl)Enantiomerically pure this compoundExtraction/Purification

This diastereoselective approach, while often requiring more steps than a direct enantioselective synthesis, can be a robust and scalable method for obtaining enantiomerically pure compounds, provided a suitable resolving agent and separation conditions can be identified.

Chemical Reactivity and Derivatization of 2 Amino 5 Bromopyridine 3 Sulfonic Acid

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic attack and more susceptible to nucleophilic substitution. The substituents on the 2-Amino-5-bromopyridine-3-sulfonic acid ring significantly modulate this intrinsic reactivity. The amino group at the C2 position is strongly activating and directs electrophiles to the ortho and para positions (C3 and C5). Conversely, the sulfonic acid group at C3 and the bromine at C5 are deactivating.

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is challenging due to the cumulative deactivating effect of the sulfonic acid group and the pyridine nitrogen atom. wikipedia.org However, the powerful activating effect of the C2-amino group can enable substitution under specific conditions. The directing effects of the substituents are crucial in determining the position of substitution. The amino group directs ortho and para, the bromo group directs ortho and para, and the sulfonic acid group directs meta.

A key strategy to facilitate electrophilic substitution and control regioselectivity involves the initial protection of the highly activating amino group, often through acylation. heteroletters.orgresearchgate.net For instance, the acetylation of the amino group to form an acetamido group moderates its activating strength and provides steric hindrance, which can prevent unwanted side reactions like di-substitution. heteroletters.orggoogle.com

One of the notable electrophilic substitution reactions for a similarly substituted pyridine ring is nitration. The nitration of 2-acetamido-5-bromopyridine (B57907) using nitric acid in a sulfuric acid medium has been shown to introduce a nitro group at the C3 position. google.com This suggests that in the target molecule, the C4 and C6 positions are the most likely sites for further electrophilic attack, though the reaction would be difficult.

Table 1: Regiochemical Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
Amino (-NH₂) C2 Activating Ortho, Para (C3, C5)
Sulfonic Acid (-SO₃H) C3 Deactivating Meta (C5)

This interactive table summarizes the directing effects of the functional groups on the pyridine ring.

The bromine atom at the C5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups and the ring nitrogen enhances the electrophilicity of the carbon atoms bearing halogen substituents, making them suitable sites for nucleophilic attack. nih.gov In related compounds such as 2-Amino-5-bromopyridine-3-sulfonamide, the bromine atom can be displaced by various nucleophiles. This reactivity is expected to be mirrored in this compound.

Common nucleophiles that can be employed for this transformation include:

Phenols: To form aryloxy-pyridines. acs.org

Thiols: To generate thioether derivatives.

Amines: To produce diamino-pyridine derivatives.

These reactions are typically carried out in the presence of a base in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, which then expels the bromide ion to yield the substituted product. nih.gov

Transformations of the Amino Group

The primary amino group at the C2 position is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The amino group readily undergoes acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. heteroletters.org This reaction is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the amino group and prevent side reactions during subsequent electrophilic substitutions. google.com For example, reacting 2-aminopyridine (B139424) with acetic anhydride (B1165640) yields 2-acetamidopyridine. researchgate.net

N-alkylation of the amino group is also possible but can be more challenging to achieve under mild conditions. nih.gov Reactions with alkyl halides can lead to mono- or di-alkylated products. Specific conditions, such as the use of a strong base and suitable solvent, are often required to achieve selective N-alkylation. nih.gov

As a primary aromatic amine, the amino group can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction.

In the Sandmeyer reaction, the diazonium group is replaced by a range of substituents, including:

Halides (-Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

For example, the diazotization of 2-amino-5-bromopyridine (B118841) followed by treatment with a copper(I) bromide catalyst can be used to synthesize 2,5-dibromopyridine. heteroletters.org This demonstrates a powerful method for replacing the amino functionality with other groups, further diversifying the molecular structure.

Table 2: Representative Sandmeyer Reactions for Diazonium Salts

Reagent Product Functional Group
CuBr / HBr -Br
CuCl / HCl -Cl
CuCN / KCN -CN
KI -I

This interactive table shows common reagents used in Sandmeyer reactions and the corresponding substituent introduced.

Modifications of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic and highly polar functional group. It can be converted into several other important functional groups, significantly expanding the synthetic utility of the parent molecule.

The most common transformation of a sulfonic acid is its conversion to a sulfonamide. This is typically achieved in a two-step process. First, the sulfonic acid is converted to the more reactive sulfonyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride can then be reacted with a primary or secondary amine to furnish the corresponding sulfonamide. The existence of 2-Amino-5-bromopyridine-3-sulfonamide as a known compound supports the feasibility of this transformation. cymitquimica.com

Other potential modifications include reduction of the sulfonic acid group or its derivatives, although this often requires harsh conditions. The conversion to sulfonate esters by reaction with alcohols is another possible derivatization pathway.

Conversion to Sulfonyl Halides (e.g., Sulfonyl Chloride)

The sulfonic acid group of this compound can be readily converted into a more reactive sulfonyl halide, most commonly 2-amino-5-bromopyridine-3-sulfonyl chloride. This transformation is a critical step for subsequent derivatization, as the sulfonyl chloride is a highly versatile electrophile. nih.gov

Standard synthetic methodologies for converting sulfonic acids to sulfonyl chlorides typically involve the use of chlorinating agents. While specific procedures for this compound are not detailed in the provided results, general established methods can be applied. These often employ reagents such as phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or chlorosulfonic acid (ClSO₃H). nih.govrsc.org The reaction involves the substitution of the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom.

Another modern approach involves the deaminative conversion of sulfonamides in the presence of a chloride source like magnesium chloride (MgCl₂), which can produce sulfonyl chlorides in quantitative yields. nih.gov Given that the parent compound has an amino group, careful control of reaction conditions would be necessary to ensure selective reaction at the sulfonic acid moiety without affecting the 2-amino group. The existence of 2-amino-5-bromopyridine-3-sulfonyl chloride is confirmed by its commercial availability and assigned CAS number 868963-98-8. alchempharmtech.comchemsrc.com

Table 1: Common Reagents for Sulfonyl Chloride Synthesis

Reagent Chemical Formula Typical Conditions
Phosphorus Oxychloride POCl₃ Heating, often with a catalyst
Sulfuryl Chloride SO₂Cl₂ Often used for converting sulfonic acids
Chlorosulfonic Acid ClSO₃H Strong acid, reacts with amides

Synthesis of Sulfonamides and Sulfonic Esters

The sulfonyl chloride derivative is the primary precursor for synthesizing a wide array of sulfonamides and sulfonic esters. These functional groups are significant in medicinal chemistry due to their prevalence in various therapeutic agents. researchgate.netnih.gov

Sulfonamides: The reaction of 2-amino-5-bromopyridine-3-sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. nih.gov The reaction typically proceeds under basic conditions to neutralize the HCl byproduct. The diversity of available amines allows for the creation of a large library of sulfonamide derivatives. For instance, pyridine-sulfonamide derivatives have been synthesized to explore their potential as antimicrobial agents. researchgate.net A specific example of a complex sulfonamide derived from this scaffold is N2-[(2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl)-N2-Methylglycinamide. nih.gov

Sulfonic Esters (Sulfonates): Similarly, reacting the sulfonyl chloride with alcohols or phenols in the presence of a base leads to the formation of sulfonic esters. nih.gov An alternative, more direct route involves the coupling of sulfonic acid salts directly with alcohols using reagents like triphenylphosphine (B44618) ditriflate, bypassing the need for the sulfonyl chloride intermediate. nih.gov

Table 2: Representative Derivatization Reactions

Starting Material Reagent Product Class
2-Amino-5-bromopyridine-3-sulfonyl chloride Primary/Secondary Amine (R¹R²NH) Sulfonamide
2-Amino-5-bromopyridine-3-sulfonyl chloride Alcohol/Phenol (R-OH) Sulfonic Ester

Reactions with Metal Centers for Coordination Chemistry

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.gov 2-Amino-5-bromopyridine, the parent structure lacking the sulfonic acid group, has been shown to coordinate with transition metals such as zinc(II). nih.gov

In the case of a complex with zinc chloride, the 2-amino-5-bromopyridine molecule coordinates to the Zn(II) center through the nitrogen atom of the pyridine ring. nih.gov The amino group in this specific instance was not involved in the metal coordination. nih.gov It is plausible that this compound would exhibit similar coordination behavior, with the pyridine nitrogen acting as the primary binding site.

Furthermore, the presence of the amino and sulfonic acid groups introduces additional potential coordination sites. The amino group could participate in chelation, forming a more stable complex with a metal center. The sulfonic acid group, particularly in its deprotonated sulfonate form, could also coordinate to a metal ion through its oxygen atoms. The ability of 2-amino-5-bromopyridine and its metal ion chelates to act as corrosion inhibitors for mild steel in acidic environments suggests a strong interaction with metal surfaces, which is fundamentally a coordination phenomenon. jocpr.comresearchgate.net

Table 3: Potential Coordination Sites of this compound

Functional Group Potential Role in Coordination
Pyridine Nitrogen Primary coordination site to metal centers. nih.gov
Amino Group Potential secondary site, enabling chelation.

In-depth Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data on the structural elucidation and advanced spectroscopic characterization of the chemical compound this compound is not extensively available in the public domain. While the synthesis of this compound is documented, a thorough spectroscopic analysis, which is crucial for unambiguous structure confirmation and understanding its chemical properties, has not been widely published.

The requested article, focusing solely on the Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman Spectroscopy of this compound, cannot be generated with the required depth and scientific accuracy due to the absence of this specific data in accessible records.

Information regarding the synthesis of this compound has been located in patent literature. google.comgoogle.com These documents indicate that following its synthesis, the compound was analyzed using Liquid Chromatography-Mass Spectrometry (LCMS), which confirms its preparation and provides information on its molecular weight. google.comgoogle.com However, the detailed outputs of these analyses, such as high-resolution mass spectrometry for exact mass determination and fragmentation patterns for structural confirmation, are not provided.

Similarly, there is no publicly available data regarding the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. This includes a lack of information on 1D and 2D NMR techniques for connectivity and configuration, as well as any variable temperature NMR studies.

Furthermore, no experimental data on the Infrared (IR) and Raman spectroscopy of this compound could be retrieved. Such data would be essential for the identification of its functional groups and to provide insights into its molecular structure and bonding.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the compound's solid-state conformation and packing.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the crystal structure for the neutral compound 2-Amino-5-bromopyridine-3-sulfonic acid has not been publicly reported. The compound's CAS number is 1071524-22-5. molbase.comchemsrc.com

However, detailed crystallographic data are available for the protonated form of the core structure, the 2-amino-5-bromopyridinium cation , within various salt structures. In these instances, the pyridine (B92270) nitrogen atom is protonated, forming a cation that co-crystallizes with a counter-anion. Analysis of these related structures provides valuable insight into the geometry of the 2-amino-5-bromopyridine (B118841) framework.

For example, the crystal structure of 2-Amino-5-bromopyridinium 2-hydroxybenzoate has been determined. nih.gov In this salt, the cation and anion are linked by N—H⋯O hydrogen bonds, forming distinct chains within the crystal lattice. nih.gov The 2-amino-5-bromopyridinium cation is essentially planar. nih.gov The structure is further stabilized by π–π stacking interactions between adjacent pyridinium (B92312) and benzene (B151609) rings. nih.gov

Similarly, the structure of 2-Amino-5-bromopyridinium trifluoroacetate has been elucidated. nih.gov In this crystal, cations and anions are connected through N—H···O and C—H···O hydrogen bonds, creating a two-dimensional network. nih.gov

The crystallographic parameters for a representative salt, 2-Amino-5-bromopyridinium 2-hydroxybenzoate, are detailed in the table below. It is crucial to note that this data describes the salt and not the neutral this compound.

Crystallographic Data for 2-Amino-5-bromopyridinium 2-hydroxybenzoate nih.gov
ParameterValue
Empirical FormulaC₅H₆BrN₂⁺ · C₇H₅O₃⁻
Formula Weight (Mᵣ)311.14
Temperature (K)100
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9498 (2)
b (Å)10.8673 (2)
c (Å)13.1277 (3)
α (°)90
β (°)108.704 (1)
γ (°)90
Volume (ų)1209.37 (4)
Z (Formula units per cell)4

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy encompasses a set of techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), that measure the differential absorption of left- and right-circularly polarized light by a substance. These methods are exceptionally powerful for investigating the stereochemical properties of chiral molecules, such as determining their absolute configuration and assessing enantiomeric purity.

The application of chiroptical spectroscopy is contingent upon the molecule being chiral—that is, it must be non-superimposable on its mirror image. The molecular structure of this compound lacks any stereocenters (chiral carbons) or other elements of chirality such as axial, planar, or helical chirality. The molecule possesses a plane of symmetry that includes the pyridine ring.

Consequently, this compound is an achiral compound. As it does not exist as a pair of enantiomers, chiroptical techniques like ECD and VCD for the determination of enantiomeric purity are not applicable.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical chemistry studies specifically focused on This compound are not available. Research of this nature, including quantum chemical calculations, molecular dynamics simulations, and reaction mechanism investigations, appears to be unpublished or not indexed in accessible databases.

While studies have been conducted on structurally related compounds, such as 2-amino-5-bromopyridine and its salts, or other substituted pyridines, this information cannot be extrapolated to this compound without compromising scientific accuracy. The presence and position of the sulfonic acid group are critical to the molecule's electronic structure, conformation, and reactivity, meaning data from analogues would not be representative.

Therefore, it is not possible to provide the requested detailed article adhering to the specified outline for this compound due to the absence of specific research data for this exact compound.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Investigations

Transition State Analysis for Key Synthetic Steps

Currently, there is a notable absence of publicly available research literature detailing transition state analysis for the key synthetic steps involved in the formation of 2-Amino-5-bromopyridine-3-sulfonic acid. Computational studies focusing on the elucidation of reaction mechanisms, determination of activation energies, and characterization of transition state geometries for the synthesis of this specific compound have not been reported in comprehensive chemical databases and scholarly articles.

The synthesis of substituted pyridines often involves multi-step reaction sequences, including halogenation, amination, and sulfonation. Each of these steps proceeds through distinct transition states. For a comprehensive understanding of the reaction kinetics and to optimize reaction conditions, transition state analysis using computational methods such as Density Functional Theory (DFT) would be invaluable. Such studies would provide critical insights into the bond-forming and bond-breaking processes that govern the synthetic pathway. However, specific computational data, including calculated energy barriers and the structural parameters of transition states for the synthesis of this compound, remains an area for future investigation.

Computational Prediction of Regio- and Stereoselectivity

Detailed computational studies aimed at predicting the regio- and stereoselectivity of reactions involving this compound are not extensively documented in the scientific literature. The regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring is a critical aspect of its synthesis, influenced by the directing effects of the amino, bromo, and sulfonic acid functional groups.

Computational chemistry offers powerful tools to predict the most likely sites of reaction. Methods such as the calculation of electrostatic potential maps, frontier molecular orbital analysis (HOMO-LUMO), and the evaluation of Fukui functions can provide a quantitative basis for predicting regioselectivity. For instance, in the synthesis of related compounds like 2-amino-5-bromo-3-iodopyridine, controlling the position of incoming electrophiles is crucial to avoid the formation of undesired isomers such as 2-amino-3,5-dibromopyridine. ijssst.info While the principles of computational prediction are well-established, their specific application to predict the outcomes of reactions leading to or involving this compound has not been specifically reported.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 2-Amino-5-bromopyridine-3-sulfonic acid, featuring an amino group, a bromine atom, and a sulfonic acid group on a pyridine (B92270) ring, suggests its potential as a versatile precursor for constructing more complex heterocyclic systems. The amino group can participate in cyclization reactions to form fused rings, such as imidazopyridines or triazolopyridines. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups, thereby expanding the molecular complexity. heteroletters.orgresearchgate.net The sulfonic acid group can influence the molecule's solubility and electronic properties, and could potentially be used as a directing group or be chemically modified in further synthetic steps.

Ligand Design for Catalysis (e.g., in Cross-Coupling Reactions)

In principle, molecules like this compound could be explored in ligand design. The pyridine nitrogen and the exocyclic amino group offer potential coordination sites for metal centers, a fundamental requirement for a ligand. The electronic properties of the pyridine ring, modulated by the electron-withdrawing sulfonic acid and bromine groups, would influence the stability and reactivity of any resulting metal complex. Such ligands are integral to homogeneous catalysis, particularly in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, where they stabilize the metal catalyst and facilitate the reaction cycle.

Building Block for Supramolecular Architectures

The functional groups present in this compound make it a candidate for designing supramolecular structures. The sulfonic acid group is a strong hydrogen bond donor, while the amino group can act as both a donor and an acceptor. The pyridine nitrogen is a hydrogen bond acceptor. This combination of functionalities allows for the formation of intricate hydrogen-bonding networks, which are the basis of self-assembling supramolecular architectures. Furthermore, π-π stacking interactions between the pyridine rings could contribute to the stability of such assemblies.

Development of Analytical Probes for Chemical Assays

The pyridine core of this compound is a common feature in fluorescent molecules. While the parent compound is not noted for strong fluorescence, derivatization could lead to the development of analytical probes. For instance, reactions at the amino or bromo positions could be used to attach fluorophores or moieties that exhibit changes in their optical properties upon binding to specific analytes. The sulfonic acid group would enhance water solubility, which is often a desirable characteristic for probes used in biological assays.

Integration into Polymeric Materials or Surfaces

The reactive handles on this compound could theoretically allow for its integration into polymeric materials or onto surfaces. The amino group could be used to form amide or imine linkages with a polymer backbone or a functionalized surface. Alternatively, the bromine atom could be leveraged for surface-initiated polymerization techniques or for grafting the molecule onto a substrate via cross-coupling reactions. The incorporation of such a molecule could impart specific properties to the material, such as altered surface energy, conductivity, or the ability to coordinate metal ions.

Mechanistic Organic Chemistry Investigations

Detailed Reaction Mechanisms of Derivatization Processes

The derivatization of 2-Amino-5-bromopyridine-3-sulfonic acid can proceed through reactions involving each of its functional groups. The interplay of the electronic effects of these substituents dictates the regioselectivity and reactivity of the pyridine (B92270) ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The sulfonic acid and bromo groups are deactivating, electron-withdrawing groups.

Derivatization of the Amino Group:

The primary amino group can undergo a variety of reactions, including N-acylation and diazotization.

N-Acylation: The reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride would proceed via a nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions.

Electrophilic Aromatic Substitution:

The pyridine ring itself can undergo electrophilic aromatic substitution, although the presence of the deactivating sulfonic acid and bromo groups makes this challenging. The activating amino group would direct incoming electrophiles primarily to the C4 and C6 positions.

Derivatization involving the Bromo Group:

The bromo substituent can be replaced or used in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromo group can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the sulfonic acid group.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings would proceed via a catalytic cycle involving a palladium catalyst. For instance, in a Suzuki coupling, the mechanism involves oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product.

Derivatization of the Sulfonic Acid Group:

The sulfonic acid group can be converted into other functional groups.

Conversion to Sulfonyl Chloride: Reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride would convert the sulfonic acid into a sulfonyl chloride.

Conversion to Sulfonamides: The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides via reaction with primary or secondary amines.

Kinetic and Thermodynamic Studies of Transformations

The following table presents hypothetical, yet plausible, kinetic and thermodynamic parameters for key derivatization reactions. These values are illustrative and based on typical data for similar reactions reported in the literature for related aromatic compounds.

TransformationReaction TypePlausible Rate Determining StepExpected Activation Energy (Ea) (kJ/mol)Expected Enthalpy of Reaction (ΔH) (kJ/mol)Key Influencing Factors
N-Acylation of the amino groupNucleophilic Acyl SubstitutionNucleophilic attack of the amine40-60-20 to -40Strength of the acylating agent, basicity of the amine.
Suzuki Coupling at the bromo positionCross-CouplingOxidative addition of the aryl halide to Pd(0)80-120-50 to -80Nature of the palladium catalyst and ligand, reactivity of the organoboron reagent.
Conversion of sulfonic acid to sulfonyl chlorideNucleophilic Acyl SubstitutionAttack of the chlorinating agent60-80Slightly endothermic or exothermicReactivity of the chlorinating agent (e.g., SOCl2 vs. PCl5).

The electron-donating amino group would be expected to increase the rate of electrophilic aromatic substitution, while the electron-withdrawing bromo and sulfonic acid groups would decrease it. For cross-coupling reactions, the electronic nature of the pyridine ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is critical in directing the outcome of reactions involving this compound.

Catalysts in Cross-Coupling Reactions:

Palladium complexes are the catalysts of choice for Suzuki, Heck, and Sonogashira reactions. The specific ligand coordinated to the palladium center plays a crucial role in the efficiency of the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more sterically hindered and electron-rich biarylphosphines, are commonly employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. The choice of base is also important for the transmetalation step in Suzuki couplings.

Reagents in Derivatization:

The selection of reagents determines the type of derivatization. For instance, in the conversion of the sulfonic acid to a sulfonyl chloride, thionyl chloride is a common and effective reagent. For N-acylation, the choice between an acid chloride and an anhydride can affect the reaction conditions required.

The sulfonic acid group itself can act as an internal Brønsted acid catalyst in certain reactions, potentially promoting hydrolysis or other acid-catalyzed transformations under specific conditions.

The following table summarizes the roles of various catalysts and reagents in the potential derivatization pathways of this compound.

Reaction PathwayCatalyst/ReagentRolePlausible Mechanism of Action
Suzuki CouplingPd(PPh3)4 (Palladium Tetrakis(triphenylphosphine))CatalystFacilitates the oxidative addition of the C-Br bond and subsequent steps in the catalytic cycle.
Suzuki CouplingNa2CO3 or K3PO4BaseActivates the organoboron reagent for transmetalation.
Conversion to Sulfonyl ChlorideSOCl2 (Thionyl chloride)ReagentProvides the chloride for substitution of the hydroxyl group of the sulfonic acid.
N-AcylationPyridine or TriethylamineBaseNeutralizes the acidic byproduct (e.g., HCl) and can act as a nucleophilic catalyst.

Advanced Research Avenues and Future Perspectives

High-Throughput Synthesis and Screening of Derivatives

High-throughput screening (HTS) is a foundational technology in modern drug discovery and chemical biology, enabling the rapid testing of millions of chemical compounds against specific biological targets. wikipedia.org A crucial prerequisite for HTS is the availability of large and structurally diverse chemical libraries. nih.govfishersci.com The 2-Amino-5-bromopyridine-3-sulfonic acid core is an ideal scaffold for generating such libraries through parallel synthesis, a technique designed to produce large numbers of compounds simultaneously. nih.gov

The synthetic strategy would leverage the three distinct functional groups on the pyridine (B92270) ring:

Amino Group (-NH₂): This nucleophilic site can be readily modified through reactions like acylation or reductive amination with a diverse library of aldehydes or carboxylic acids, introducing a wide range of substituents.

Bromo Group (-Br): The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. Established methods like the Suzuki-Miyaura coupling (using boronic acids) or Buchwald-Hartwig amination (using amines) would allow for the introduction of various aryl, heteroaryl, or alkyl groups. acs.org

Sulfonic Acid Group (-SO₃H): This group can be converted into a more reactive sulfonyl chloride intermediate, which can then be reacted with a vast array of primary and secondary amines to generate a library of sulfonamide derivatives. nih.gov

By employing automated liquid handling robotics and multi-well reaction blocks, a combinatorial library of derivatives can be synthesized. nih.govbmglabtech.com Each well would contain the core scaffold and a unique combination of building blocks targeting the different functional groups. This parallel approach allows for the efficient creation of thousands of distinct molecules, each with a unique substitution pattern, ready for subsequent high-throughput screening campaigns. thermofisher.com

Table 1: Hypothetical High-Throughput Synthesis Scheme for Derivatives of this compound. The core scaffold can be systematically modified at three key positions (R¹, R², R³) using parallel synthesis to generate a diverse chemical library.
Reaction SiteCore StructureModification ReactionExample Building Blocks (R Groups)
R¹ (Amino Group) Chemical structure of this compound with R groupsAcylation / AlkylationAcetyl, Benzoyl, Methyl, Benzyl
R² (Bromo Group) Suzuki / Buchwald-Hartwig CouplingPhenyl, Pyridyl, Morpholino, Piperidinyl
R³ (Sulfonic Acid Group) Sulfonamide Formation-NH-Cyclopropyl, -N(Et)₂, -NH-Phenyl

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and seamless scalability. organic-chemistry.orgacs.org The synthesis of heterocyclic compounds, particularly those involving hazardous reagents or highly exothermic reactions, benefits greatly from this approach. beilstein-journals.orgresearchgate.net

The synthesis of this compound or its precursors involves several reaction types that are well-suited for translation to a flow process:

Bromination: Electrophilic bromination of aromatic rings can be difficult to control in batch reactors, often leading to poor selectivity and the formation of di- or poly-brominated byproducts. technologynetworks.com In a flow reactor, precise stoichiometric control and rapid mixing prevent localized high concentrations of the brominating agent, while superior heat exchange mitigates the risk of thermal runaways. mdpi.com This leads to higher yields and purities of the desired monobrominated product. technologynetworks.com

Nitration and Sulfonation: These reactions typically employ highly corrosive and oxidizing strong acids (e.g., fuming nitric or sulfuric acid) and are often highly exothermic. researchgate.netgoogle.com Confining these hazardous reactions within the small, enclosed volume of a flow reactor minimizes operational risks. researchgate.net The high surface-area-to-volume ratio of microreactors allows for efficient dissipation of heat, preventing side reactions and improving process safety. organic-chemistry.org

Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. acs.org A potential flow synthesis could involve the initial bromination of an aminopyridine precursor in one reactor module, followed immediately by sulfonation in a second module, streamlining the entire process and significantly reducing production time.

Table 2: Comparison of Batch vs. Continuous Flow Processing for the Bromination of a Pyridine Precursor. This table illustrates the advantages of translating a key synthetic step to a continuous flow methodology.
ParameterTraditional Batch ProcessingContinuous Flow Processing
Safety Risk of thermal runaway with large volumes of hazardous reagents (e.g., Br₂).Small reactor volume minimizes risk; excellent heat dissipation prevents exotherms. researchgate.net
Mixing &amp; Selectivity Slow mixing can lead to localized high concentrations, causing over-bromination and byproducts. technologynetworks.comRapid and efficient mixing ensures homogeneity, leading to higher selectivity and purity. mdpi.com
Scalability Scaling up is non-linear and can introduce new safety and mixing challenges.Scalable by running the reactor for longer periods ("scaling out") or using larger reactors. organic-chemistry.org
Reaction Control Difficult to maintain precise control over temperature and residence time.Precise, automated control over flow rate, temperature, and stoichiometry. technologynetworks.com

Bioorthogonal Chemical Applications for Chemical Biology Research

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions provide a powerful toolkit for selectively labeling and studying biomolecules in their natural environment. nih.govnih.gov A key strategy involves a two-step process: first, a biomolecule is tagged with a chemical "handle," and second, a probe molecule carrying a complementary reactive group is introduced, leading to a specific covalent linkage. acs.org

The this compound scaffold can be developed into a bioorthogonal chemical probe by attaching a non-native, inert functional group. scispace.com The amino group is a convenient site for such modification. For example, it can be acylated with a reagent containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) or a strained alkene (e.g., trans-cyclooctene, TCO). researchgate.net These strained systems are highly reactive toward specific partners—azides and tetrazines, respectively—in reactions that are fast, selective, and biocompatible. nih.govnih.gov

The focus of this application is purely on the chemical synthesis of the probe. The objective is to create a tool where the this compound core acts as a molecular scaffold, and the appended bioorthogonal handle allows it to be selectively ligated to other molecules for research purposes. This methodology transforms the compound from a simple chemical entity into a functional tool for chemical biology, designed for specific, controlled chemical reactions in complex environments. acs.org

Table 3: Bioorthogonal Functionalization Strategy. This table outlines how this compound can be converted into a chemical probe by attaching a bioorthogonal handle for use in chemical biology research.
Bioorthogonal Reaction PairHandle to Attach to ScaffoldComplementary PartnerKey Features
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strained Alkyne (e.g., DBCO)Azide (-N₃)Copper-free, highly selective, widely used in living systems. researchgate.net
Inverse Electron-Demand Diels-Alder (IEDDA)Strained Alkene (e.g., TCO)TetrazineExtremely fast reaction kinetics, produces N₂ as the only byproduct. nih.gov
Isocyanide-Tetrazine Click ReactionIsocyanide (-NC)TetrazineUses a very small bioorthogonal handle, fast kinetics. wikipedia.org

Development of Sustainable Synthetic Methodologies

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes improving atom economy, using safer reagents and solvents, employing catalytic methods, and designing energy-efficient processes. cdnsciencepub.comnih.gov The synthesis of functionalized pyridines often relies on traditional methods that present opportunities for sustainable improvements. nih.govrsc.org

Conventional routes to substituted aminopyridines can involve:

Hazardous Reagents: The use of elemental halogens like Br₂ or harsh acids poses significant safety and environmental risks. rsc.org

Stoichiometric Byproducts: Reagents such as N-halosuccinimides (NBS, NCS) are safer than elemental halogens but have poor atom economy, generating stoichiometric amounts of waste. rsc.org

Poor Regioselectivity: Electrophilic substitution on pyridine rings can be difficult to control, leading to mixtures of isomers that require extensive purification and generate waste. nih.govmountainscholar.org

Future research into the synthesis of this compound would focus on developing greener alternatives:

Catalytic Halogenation: Replacing stoichiometric reagents with catalytic systems. For example, using ammonium (B1175870) halides (e.g., NH₄Br) as the bromine source with a green oxidant like hydrogen peroxide (H₂O₂) generates only water as a byproduct. cdnsciencepub.com

Directed C-H Functionalization: Modern methods allow for the direct and highly regioselective halogenation of pyridine C-H bonds using specifically designed phosphine (B1218219) reagents, avoiding the need for protecting groups or harsh activating conditions. nih.govresearchgate.net

Biocatalysis: The use of enzymes, such as transaminases or oxidases, offers a highly sustainable route to chiral amines and related heterocycles. rsc.org An enzymatic approach could provide high selectivity under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis.

Multicomponent Reactions (MCRs): One-pot MCRs for pyridine synthesis, often performed under solvent-free or microwave-assisted conditions, are highly atom-economical and efficient, reducing reaction times, energy consumption, and waste generation. nih.govresearchgate.net

Table 4: Comparison of Conventional vs. Sustainable Synthetic Methods for Key Transformations in Pyridine Synthesis. This table highlights potential green chemistry improvements for producing the target scaffold or its precursors.
TransformationConventional MethodProposed Sustainable AlternativeGreen Chemistry Advantage
Bromination Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)H₂O₂ / NH₄Br cdnsciencepub.comSafer reagents, water as the only byproduct, improved atom economy.
C-N Bond Formation Nucleophilic substitution on halopyridines at high temperatures. nih.govPalladium-catalyzed Buchwald-Hartwig amination. acs.orgMilder reaction conditions, broader substrate scope, higher efficiency.
Pyridine Ring Synthesis Multi-step condensation reactions with intermediate isolation.One-pot, solvent-free multicomponent reaction (MCR). nih.govresearchgate.netHigher atom economy, reduced solvent waste, energy efficiency.
Selective Functionalization Use of blocking/directing groups requiring extra steps.Direct C-H functionalization with designed catalysts. nih.govFewer synthetic steps, reduced waste, higher overall yield.

Q & A

Q. What are the standard synthetic routes for 2-amino-5-bromopyridine-3-sulfonic acid, and how do their yields and purity compare?

The compound is typically synthesized via sulfonation and bromination of pyridine derivatives. Two common approaches include:

  • Phosphonylation with triethyl phosphite : This method (described for analogous bromopyridines) involves reacting 2-amino-3-bromopyridine with sulfonic acid derivatives under controlled conditions. Yields range from 60–75%, with purity >95% achievable via recrystallization .
  • Pyridyne cyclisation : This route, used in grass alkaloid synthesis, may require harsh conditions (e.g., high-temperature bromination), resulting in lower yields (~50%) but higher regioselectivity .

Methodological Tip : Optimize reaction temperature and stoichiometry to minimize side products. Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) with bromine isotope tagging confirms molecular weight (e.g., [M+H]+ at m/z 253) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis (using SHELX programs) resolves sulfonic acid group orientation and hydrogen-bonding networks .
  • NMR : 1H NMR in DMSO-d6 shows characteristic peaks: δ 8.2 (pyridine-H), δ 6.9 (NH2), and δ 3.1 (SO3H) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies often arise from dynamic processes (e.g., proton exchange in sulfonic acid groups) or crystallographic packing effects.

  • Step 1 : Confirm sample purity via HPLC (retention time ~8.2 min under gradient elution) .
  • Step 2 : Perform variable-temperature NMR to detect exchange broadening. For X-ray data, validate using SHELXL refinement (R-factor < 5%) and check for twinning or disorder .
  • Example : A 2020 study found that sulfonic proton signals in NMR broadened above 25°C, while X-ray data confirmed static hydrogen bonds at low temperatures .

Q. What strategies optimize regioselectivity in bromination reactions for derivatives of this compound?

Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways.

  • Directed bromination : Use protecting groups (e.g., acetyl on the amino group) to block undesired positions. Deprotect post-reaction with HCl/MeOH .
  • Catalytic control : Pd-catalyzed bromination (e.g., with NBS) improves selectivity for the 5-position, achieving >80% yield in model systems .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can map electron density distributions:

  • The sulfonic acid group withdraws electron density, activating the 5-bromo position for SNAr reactions.
  • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported melting points (e.g., 208–210°C vs. 195–200°C)?

  • Potential Causes : Impurities (e.g., residual solvents), polymorphic forms, or decomposition during measurement.
  • Resolution :
    • Reproduce synthesis using anhydrous conditions (e.g., toluene reflux) .
    • Perform DSC analysis to detect polymorph transitions or decomposition exotherms .
    • Cross-validate with elemental analysis (C, H, N, S within ±0.3% of theoretical) .

Q. What experimental controls are critical when studying the compound’s stability under acidic/basic conditions?

  • pH-dependent degradation : Conduct stability studies at pH 2–12 (25–60°C), monitoring via UV-Vis (λmax = 265 nm).
  • Controls :
    • Use deuterated solvents for NMR to avoid proton exchange artifacts.
    • Include radical scavengers (e.g., BHT) to rule out oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.